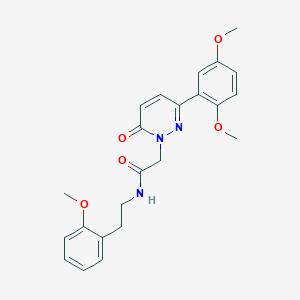![molecular formula C18H23N3O4S B2994811 N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-42-1](/img/structure/B2994811.png)
N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions The synthesis of N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide generally begins with the preparation of the quinazoline core. This can be achieved through condensation reactions involving anthranilic acid derivatives and isocyanates. Following the formation of the quinazoline intermediate, further functionalization involves the introduction of the dioxolo group via a suitable reagent, such as diol derivatives under acidic or basic conditions. Lastly, the isopropyl and hexanamide groups are appended through alkylation and amidation reactions, respectively, requiring appropriate reagents and catalysts.
Industrial Production Methods On an industrial scale, the production of this compound is carried out in batch or continuous processes. This involves the scaling-up of the synthetic route while optimizing reaction conditions like temperature, pressure, solvent choice, and catalyst efficiency to maximize yield and reduce impurities.
化学反应分析
Types of Reactions It Undergoes This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is mainly influenced by the quinazoline core and the presence of electron-donating/withdrawing groups.
Common Reagents and Conditions Used
Oxidation: Common oxidizing agents, like potassium permanganate (KMnO4) or chromium trioxide (CrO3), may be used under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), facilitate the reduction reactions.
Substitution: Halogenation or nitration can be achieved using halogen sources (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed Depending on the specific reaction conditions and reagents used, the major products can vary. Oxidation might yield higher-order oxides, reduction could lead to hydrogenated forms, and substitution might introduce new functional groups, altering the compound's properties.
科学研究应用
Chemistry In chemistry, N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is studied for its potential as a versatile synthetic intermediate and its unique structural motifs.
Biology Biologically, this compound could be investigated for its interaction with various biomolecules, enzymes, and receptors, which might indicate its utility in drug discovery and design.
Medicine In medical research, this compound might serve as a lead compound for developing new therapeutics, particularly in targeting specific pathways or biological processes, given its intricate structure.
Industry In the industrial context, it could be utilized in the synthesis of advanced materials or specialty chemicals with particular desired properties, such as stability or reactivity under certain conditions.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, modulating biochemical pathways. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonds, Van der Waals forces, or covalent bonds, contributing to its biological activity.
6. Comparison with Similar Compounds: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural features. Other quinazoline derivatives or dioxolo-containing compounds might not exhibit the same reactivity or biological activity, making this compound particularly valuable for certain applications.
List of Similar Compounds:
Quinazoline
8-Oxo-quinazoline derivatives
Dioxolo-quinazoline derivatives
Hope this deep dive was helpful
属性
IUPAC Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-11(2)19-16(22)6-4-3-5-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,3-7,10H2,1-2H3,(H,19,22)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAOVCVGUQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
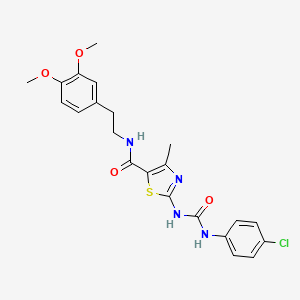
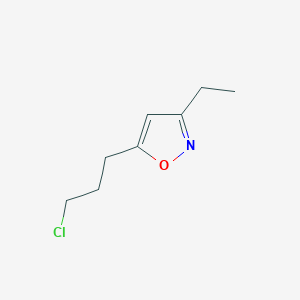
![4-benzoyl-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2994732.png)
![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)
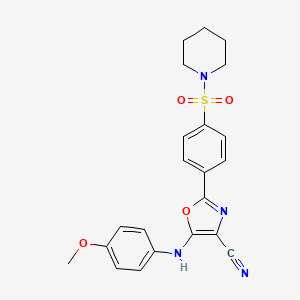
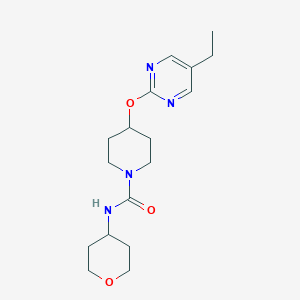
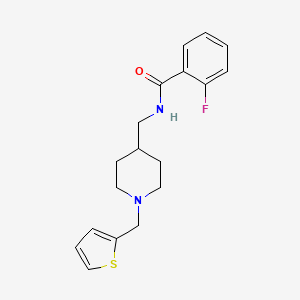
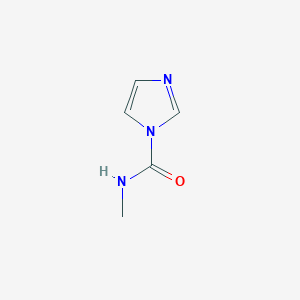
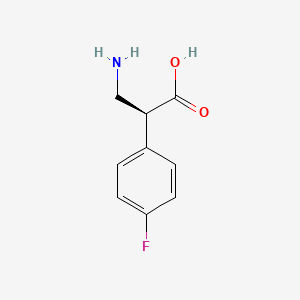
![3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2994739.png)
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)

